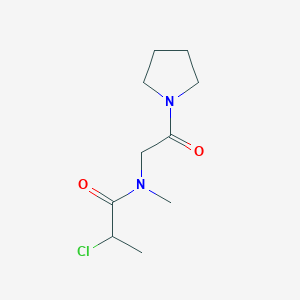

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

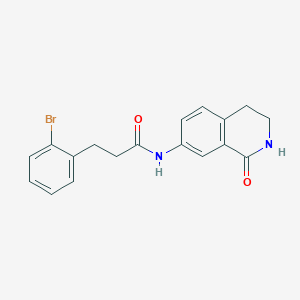

The compound “2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The presence of different functional groups in the molecule suggests that it might exhibit diverse chemical properties and biological activities.科学的研究の応用

Anti-Inflammatory Activity

This compound has been synthesized and evaluated for its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen . The ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activity . This suggests that “2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide” could potentially be used in cancer research and treatment .

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV activity . This indicates that this compound could potentially be used in the research and treatment of HIV .

Antibacterial and Antifungal Activity

Coumarin derivatives have demonstrated antibacterial and antifungal activities . This suggests that “2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide” could potentially be used in the research and treatment of bacterial and fungal infections .

Anticoagulant Activity

Coumarin derivatives have shown anticoagulant activity . This indicates that this compound could potentially be used in the research and treatment of blood clotting disorders .

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant activity and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that “2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide” could potentially be used in the research and treatment of diseases related to oxidative stress .

将来の方向性

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis methods, and investigating its mechanism of action. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

Compounds with a similar pyrrolidine structure have been found to interact with a variety of biological targets .

Mode of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Pharmacokinetics

The presence of a chlorine atom in the compound can increase potency and improve solubility, which could potentially enhance its bioavailability .

Result of Action

The compound has been reported to exhibit superior in vitro anti-inflammatory activity compared to the standard, ibuprofen .

Action Environment

The chlorine atoms in the compound have been used as metabolically more stable isosteres, replacing hydrogen atoms , which could potentially influence its stability and efficacy in different environments.

特性

IUPAC Name |

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-8(11)10(15)12(2)7-9(14)13-5-3-4-6-13/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLXMQARWZQJOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC(=O)N1CCCC1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2395647.png)

![2-hydroxy-3a-(4-methylphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2395650.png)

![3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2395660.png)

![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)